4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one
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Overview
Description
Preparation Methods
The synthesis of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of dihydro derivatives .
Scientific Research Applications
9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, antibacterial, and antifungal properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one include other thiazole derivatives such as:
Thiazole: A simpler structure with a wide range of biological activities.
Pyrano[2,3-d]thiazole: Known for its applications in drug development against obesity and hyperlipidemia.
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with potential medicinal properties.
The uniqueness of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one lies in its complex structure, which allows for diverse chemical modifications and a broad spectrum of biological activities .
Properties
IUPAC Name |
4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-18-7-2-3-9-8(6-7)10-11(14-9)12(17)16-4-5-19-13(16)15-10/h2-3,6,14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLZHSRKZOLBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=C4N(C3=O)CCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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